molecular formula C9H9N3O3 B8725683 5-(4-Amino-3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 648917-63-9

5-(4-Amino-3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B8725683
Key on ui cas rn: 648917-63-9
M. Wt: 207.19 g/mol
InChI Key: HCDCCFYNXJBWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138414B2

Procedure details

Hydrogen was introduced under atmospheric pressure into the mixture of 550 mg of 5-(3-methoxy-4-nitrophenyl)-3H-[1,3,4]oxadiazol-2-one, 100 mg of Pd/C and 50 ml of THF up to the theoretical uptake. Afterwards, the catalyst was filtered off with suction and the mixture was concentrated to dryness under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:14]2[O:18][C:17](=[O:19])[NH:16][N:15]=2)[CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O>[Pd].C1COCC1>[NH2:11][C:10]1[CH:9]=[CH:8][C:7]([C:14]2[O:18][C:17](=[O:19])[NH:16][N:15]=2)=[CH:6][C:5]=1[O:4][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
550 mg
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C1=NNC(O1)=O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Afterwards, the catalyst was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)C1=NNC(O1)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.